molecular formula C23H27N3O3 B11018830 N-{4-[(3,5-dimethylphenyl)carbamoyl]phenyl}-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide

N-{4-[(3,5-dimethylphenyl)carbamoyl]phenyl}-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11018830
M. Wt: 393.5 g/mol
InChI Key: YOVDRHODZBSQBS-UHFFFAOYSA-N
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Description

N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinecarboxamide core with an isopropyl group and a phenyl ring substituted with a dimethylanilino carbonyl group. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylaniline with a suitable carbonyl compound to form the dimethylanilino carbonyl intermediate. This intermediate is then reacted with a phenyl-substituted pyrrolidinecarboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-DIMETHYLANILINO)CARBONYL)PHENYL ACETATE
  • 2,6-Dimethylanilino(oxo)acetic acid
  • 3-(2,3-dimethylanilino)propanoic acid

Uniqueness

N-{4-[(3,5-DIMETHYLANILINO)CARBONYL]PHENYL}-1-ISOPROPYL-5-OXO-3-PYRROLIDINECARBOXAMIDE stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)carbamoyl]phenyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C23H27N3O3/c1-14(2)26-13-18(12-21(26)27)23(29)24-19-7-5-17(6-8-19)22(28)25-20-10-15(3)9-16(4)11-20/h5-11,14,18H,12-13H2,1-4H3,(H,24,29)(H,25,28)

InChI Key

YOVDRHODZBSQBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C(C)C)C

Origin of Product

United States

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